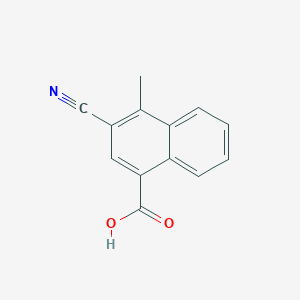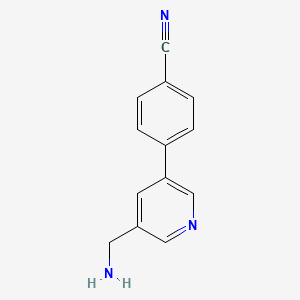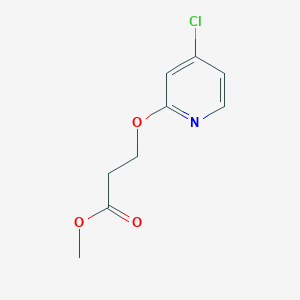
(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolizine ring system, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indolizine ring through cyclization reactions, followed by functional group modifications to introduce the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, targeting specific pathways involved in diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate include other indolizine derivatives with varying functional groups. Examples include:
- Methyl(3s,6s,8as)-6-[(tert-butoxycarbonyl)amino]-5-oxooctahydroindolizine-3-carboxylate
- Other substituted indolizines with different amino or carboxylate groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement
Propiedades
Número CAS |
158467-69-7 |
|---|---|
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
methyl (3S,6S,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)8-5-3-6-2-4-7(11)9(13)12(6)8/h6-8H,2-5,11H2,1H3/t6-,7-,8-/m0/s1 |
Clave InChI |
LQPVJGKIEKYNEQ-FXQIFTODSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC2)N |
SMILES canónico |
COC(=O)C1CCC2N1C(=O)C(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)



![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)







